Enhanced Hydrophobicity Drives Different Partitioning and Bioavailability Profile
The hydrochloride salt of 2-Amino-4-methoxyphenol exhibits a computed LogP of 2.37 [1]. This is a >1.1 unit increase in lipophilicity compared to the free base (XLogP3 = 1.2 [2]) and a >1.5 unit increase relative to the structural isomer 4-Amino-2-methoxyphenol (CAS 52200-90-5), for which a predicted LogP of 0.68 has been reported [3]. This property indicates that the salt form will partition more favorably into organic solvents and lipophilic environments, a critical factor for organic synthesis and biological assays where membrane permeability is required.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.37 |
| Comparator Or Baseline | Free base 2-Amino-4-methoxyphenol (XLogP3 = 1.2); 4-Amino-2-methoxyphenol (LogP ~0.68) |
| Quantified Difference | Target is 1.17 units more lipophilic than its free base and ~1.69 units more lipophilic than the 4-amino isomer. |
| Conditions | Computed logP values; experimental validation may vary by method. |
Why This Matters
This quantitative difference in LogP is essential for scientists selecting a compound for synthesis in organic media or for studies where differential solubility and permeability are critical variables.
- [1] Molbase. (n.d.). 2-amino-4-methoxyphenol,hydrochloride (CAS 32190-97-9). Retrieved from https://qiye.molbase.cn/32190-97-9-molbase.html View Source
- [2] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1419108, 2-Amino-4-methoxyphenol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-4-methoxyphenol View Source
- [3] Chembase.cn. (n.d.). 2-amino-4-methoxyphenol. Retrieved from https://www.chembase.cn/substance-17690.html View Source
